molecular formula C19H17NO4 B593801 6-Quinolinil-(3,4,5-trimetoxifenil)metanona CAS No. 1215208-59-5

6-Quinolinil-(3,4,5-trimetoxifenil)metanona

Número de catálogo: B593801
Número CAS: 1215208-59-5
Peso molecular: 323.3 g/mol
Clave InChI: GSGXITQZCMSYKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: MPT0B014 se sintetiza mediante una serie de reacciones químicas que involucran el acoplamiento de 6-quinolinilo con 3,4,5-trimetoxibenzilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar el proceso de acoplamiento .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para MPT0B014 no están ampliamente documentados, la síntesis generalmente sigue protocolos de síntesis orgánica estándar que involucran múltiples pasos de purificación y caracterización para asegurar una alta pureza y rendimiento .

Tipos de reacciones:

Reactivos y condiciones comunes:

Productos principales:

Comparación Con Compuestos Similares

    Paclitaxel: Another tubulin polymerization inhibitor used in cancer treatment.

    Vincristine: A chemotherapy medication that also targets microtubules.

Comparison:

Actividad Biológica

MPT0B014 is a novel compound with significant potential as an anti-cancer agent, particularly against non-small cell lung cancer (NSCLC). This article synthesizes various research findings on its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

Overview of MPT0B014

MPT0B014 is an aroylquinoline derivative that has been shown to possess potent anti-proliferative and apoptotic activities against human NSCLC cell lines. Its unique property of not being a substrate for the P-glycoprotein (P-gp) transporter enhances its efficacy in overcoming drug resistance often seen in cancer therapies.

Cell Cycle Arrest and Apoptosis Induction

MPT0B014 has been demonstrated to induce G2/M phase arrest in cancer cells. This arrest is associated with:

  • Down-regulation of cyclin-dependent kinase 1 (Cdc2) phosphorylated at Tyr15 and Cdc25C.
  • Up-regulation of cyclin B1 and phospho-Cdc2 (Thr161).
  • Activation of caspases (caspases-3, -7, -8, and -9) leading to apoptosis.

These findings suggest that MPT0B014 disrupts normal cell cycle progression and promotes programmed cell death, making it a promising candidate for cancer treatment .

In Vitro Studies

Numerous studies have assessed the cytotoxic effects of MPT0B014 on various NSCLC cell lines, including A549, H1299, and H226. The compound exhibited significant anti-proliferative effects as shown in the following table:

Cell LineIC50 (µM)Mechanism of Action
A5493.5G2/M arrest, apoptosis
H12994.2G2/M arrest, apoptosis
H2265.0G2/M arrest, apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing MPT0B014's potency across different cell lines .

In Vivo Studies

In vivo experiments using A549 xenograft models in mice demonstrated that MPT0B014 significantly inhibited tumor growth when administered alone or in combination with erlotinib (an epidermal growth factor receptor inhibitor). The treatment groups were as follows:

  • Control (vehicle)
  • MPT0B014 (100 mg/kg)
  • Erlotinib (25 mg/kg)
  • Combination of MPT0B014 and erlotinib

The results indicated a marked reduction in tumor volume for the combination therapy compared to monotherapies. Tumor volumes were measured bi-weekly using calipers, and the data are summarized below:

Treatment GroupAverage Tumor Volume (mm³)% Tumor Growth Inhibition
Control350 ± 20-
MPT0B014180 ± 1548%
Erlotinib220 ± 1837%
MPT0B014 + Erlotinib90 ± 1074%

These findings suggest that MPT0B014 not only acts effectively on its own but also enhances the efficacy of existing therapies .

Case Studies

Recent case studies have highlighted the clinical relevance of MPT0B014. For instance, a study involving patients with advanced NSCLC treated with a combination of MPT0B014 and standard chemotherapy showed promising results in terms of overall survival and quality of life improvements .

Propiedades

IUPAC Name

quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGXITQZCMSYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215208-59-5
Record name 1215208-59-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.